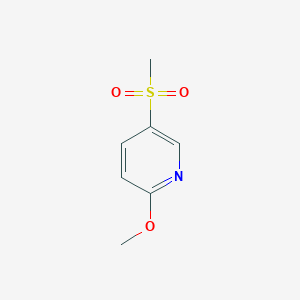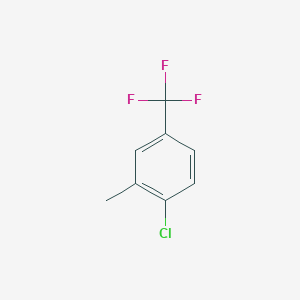
1-Chloro-2-methyl-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6ClF3. It is a derivative of benzene, where a chlorine atom, a methyl group, and a trifluoromethyl group are substituted at the 1, 2, and 4 positions, respectively. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Mechanism of Action
Target of Action
1-Chloro-2-methyl-4-(trifluoromethyl)benzene, also known as 2-Chloro-benzotrifluoride , is primarily used as an intermediate in organic synthesis Its role is more prominent in the field of industrial chemistry where it is used as a solvent and in chemical processes as a catalyst .
Mode of Action
Given its primary use as an intermediate in organic synthesis, the mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. As an intermediate, it can participate in various types of reactions including nucleophilic substitution .
Biochemical Pathways
Its use is confined to the realm of synthetic chemistry where it is used to facilitate the synthesis of other compounds .
Pharmacokinetics
Like many other organic solvents, it is likely to be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions in industrial settings
Action Environment
The action of this compound is influenced by various environmental factors. For instance, extremes of temperature and direct sunlight can affect its stability . It should be stored in a cool, dry, and well-ventilated place away from heat, flames, sparks, and static electricity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 2-methyl-4-(trifluoromethyl)toluene. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and it is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding substituted products.
Electrophilic Aromatic Substitution: The trifluoromethyl group and chlorine atom influence the reactivity of the benzene ring, making it susceptible to electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Electrophilic Aromatic Substitution: Nitro, sulfonic, or other substituted benzene compounds.
Oxidation: Benzoic acid derivatives.
Reduction: Simplified hydrocarbons or partially reduced benzene derivatives.
Scientific Research Applications
1-Chloro-2-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Comparison with Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but lacks the methyl group at the 2-position.
2-Chloro-4-(trifluoromethyl)toluene: Similar structure but with different substitution patterns.
4-Chlorobenzotrifluoride: Lacks the methyl group and has different reactivity.
Uniqueness: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene is unique due to the combined presence of chlorine, methyl, and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-chloro-2-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWHJZAPIYYSPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542063 |
Source


|
| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97399-46-7 |
Source


|
| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
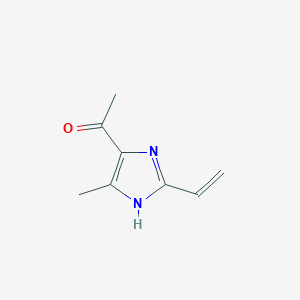
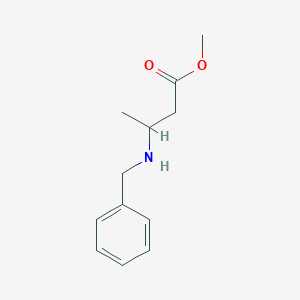
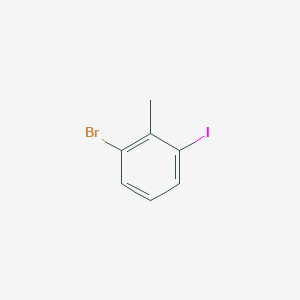
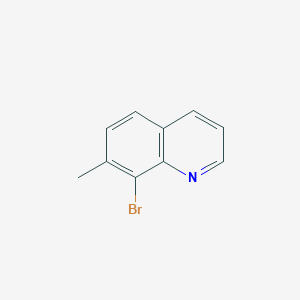
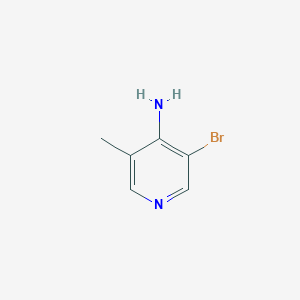

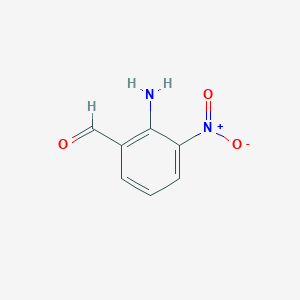
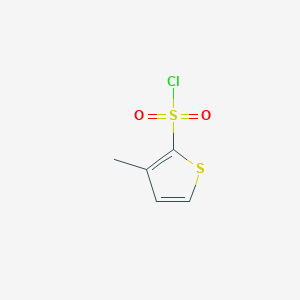
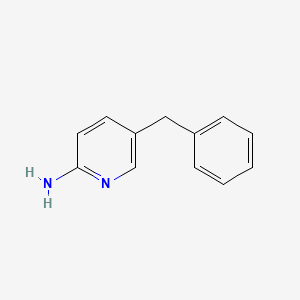
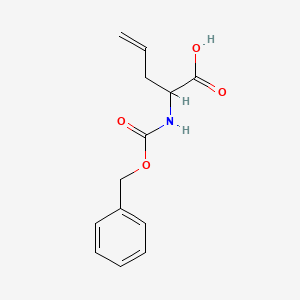
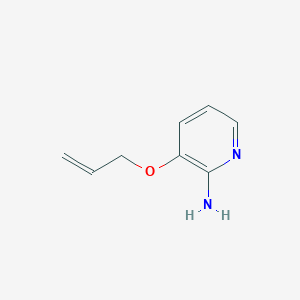
![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)
